

A Comprehensive Spectroscopic Guide to 3-(2-Cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Cyanophenyl)propanoic acid

Cat. No.: B1355603

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data expected for **3-(2-Cyanophenyl)propanoic acid** (CAS No: 27916-43-4), a bifunctional organic molecule incorporating a nitrile, a carboxylic acid, and a substituted aromatic ring. For researchers in synthetic chemistry and drug development, robust analytical characterization is the bedrock of scientific integrity. This document is structured to serve as a practical reference for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and purity confirmation of this compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and extensive field experience.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate the expected signals. **3-(2-Cyanophenyl)propanoic acid** possesses a molecular formula of $C_{10}H_9NO_2$ and a molecular weight of approximately 175.18 g/mol .[\[1\]](#)

Key Structural Features:

- Aromatic Ring: An ortho-disubstituted benzene ring, which will give rise to complex splitting patterns in the aromatic region of the 1H NMR spectrum.
- Propanoic Acid Chain: A three-carbon aliphatic chain (-CH₂-CH₂-COOH) that will produce characteristic signals in the aliphatic region of the NMR spectra.

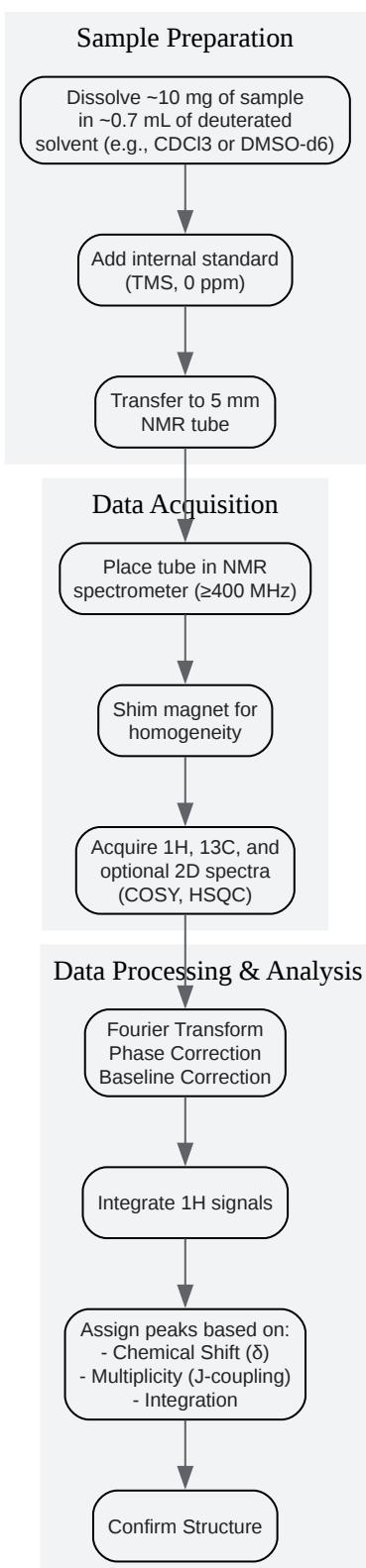
- Carboxylic Acid: A -COOH group, identifiable by a highly deshielded, broad proton signal in ^1H NMR, a carbonyl signal in ^{13}C NMR, and distinct, broad O-H and C=O stretching bands in IR spectroscopy.
- Nitrile Group: A -C≡N group with a characteristic sharp absorption in the IR spectrum and a quaternary carbon signal in the ^{13}C NMR spectrum.

The combination of these features provides a unique spectroscopic fingerprint, which we will deconstruct in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ^1H and ^{13}C nuclei, we can map the molecular skeleton and confirm connectivity.

Logical Workflow for NMR Analysis

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Experimental Protocol: NMR

- Sample Preparation: Accurately weigh 5-10 mg of **3-(2-Cyanophenyl)propanoic acid** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; DMSO-d_6 is often preferred for carboxylic acids as it ensures the acidic proton is observable.
- Internal Standard: Add tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.
- Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a spectrometer operating at a frequency of at least 400 MHz for ^1H .
- Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

^1H NMR Data Interpretation (Predicted)

The ^1H NMR spectrum is expected to show signals corresponding to 8 unique proton environments, although the four aromatic protons may overlap.

Table 1: Predicted ^1H NMR Data for **3-(2-Cyanophenyl)propanoic acid**

Labeled Proton	Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H _a (-COOH)	10.0 - 12.0	Broad Singlet	1H	<p>The acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is concentration and solvent-dependent.[2]</p>
H _e , H _f , H _g , H _h	7.30 - 7.80	Multiplet	4H	<p>Aromatic protons are in the deshielded region. The ortho-disubstitution pattern creates a complex, overlapping multiplet due to spin-spin coupling between adjacent protons.</p>
H _c (-CH ₂ -)	3.10 - 3.30	Triplet	2H	<p>This methylene group is adjacent to the aromatic ring (deshielding) and the H_p methylene group,</p>

Labeled Proton	Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
				resulting in a triplet.

| H_B (-CH₂-) | 2.70 - 2.90 | Triplet | 2H | This methylene group is adjacent to the carbonyl carbon (deshielding) and the H_C methylene group, resulting in a triplet. |

¹³C NMR Data Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, one for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for **3-(2-Cyanophenyl)propanoic acid**

Labeled Carbon	Chemical Shift (δ , ppm)	Rationale
C1 (-COOH)	175 - 180	The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[3]
C4, C5, C6, C7, C8, C9	125 - 140	Aromatic carbons typically resonate in this region. The carbon attached to the nitrile (C4) and the one attached to the alkyl chain (C9) will have distinct shifts from the others.
C3 (-C≡N)	115 - 120	The nitrile carbon is sp-hybridized and appears in this characteristic downfield region. [4]
C2 (-CH ₂ -)	30 - 35	Aliphatic carbon adjacent to a carbonyl group.

| C10 (-CH₂-) | 25 - 30 | Aliphatic carbon adjacent to an aromatic ring. |

[Click to download full resolution via product page](#)

Caption: Molecular structure with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

Experimental Protocol: IR

- Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation.
- Acquisition: A small amount of the solid **3-(2-Cyanophenyl)propanoic acid** is placed directly on the ATR crystal (typically diamond or germanium). Pressure is applied to ensure good contact.
- Spectrum Collection: The IR spectrum is collected, typically over a range of 4000-400 cm^{-1} . A background spectrum of the clean crystal is subtracted automatically.

IR Data Interpretation (Predicted)

The IR spectrum is dominated by absorptions from the carboxylic acid and nitrile groups.

Table 3: Predicted IR Absorption Bands for **3-(2-Cyanophenyl)propanoic acid**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale
3300 - 2500	O-H stretch (Carboxylic Acid)	Broad, Strong	The extreme broadness is a hallmark of the hydrogen-bonded O-H group in carboxylic acid dimers.[5]
~2950	C-H stretch (Aliphatic)	Medium	Corresponds to the stretching of the C-H bonds in the propanoic acid chain.
~2230	C≡N stretch (Nitrile)	Sharp, Medium	This is a highly characteristic, sharp peak for the nitrile functional group.
~1700	C=O stretch (Carboxylic Acid)	Sharp, Strong	A very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid.[5]
1600, 1475	C=C stretch (Aromatic)	Medium-Weak	These absorptions are characteristic of the benzene ring.

| ~1250 | C-O stretch (Carboxylic Acid) | Strong | Corresponds to the stretching of the carbon-oxygen single bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's structure.

Experimental Protocol: MS

- Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. It typically produces protonated molecules $[M+H]^+$ in positive ion mode or deprotonated molecules $[M-H]^-$ in negative ion mode.
- Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused directly or via liquid chromatography (LC) into the mass spectrometer.
- Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass-to-charge ratio (m/z) of the ions.

MS Data Interpretation

The predicted monoisotopic mass of $C_{10}H_9NO_2$ is 175.0633 Da.[\[6\]](#)

Table 4: Expected Ions in High-Resolution Mass Spectrometry

Ion	Calculated m/z	Rationale
$[M+H]^+$	176.0706	Protonated molecular ion, expected as the base peak in positive mode ESI. [6]
$[M+Na]^+$	198.0525	Sodium adduct, commonly observed when sodium ions are present. [6]

| $[M-H]^-$ | 174.0560 | Deprotonated molecular ion, expected as the base peak in negative mode ESI.[\[6\]](#) |

Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is fragmented to reveal structural components. Key expected fragmentations include:

- Loss of H_2O (18 Da): A common fragmentation from the carboxylic acid group.
- Loss of $\cdot COOH$ (45 Da): Cleavage of the carboxylic acid radical.

- **Benzylidic Cleavage:** Fragmentation of the bond between the two $-\text{CH}_2-$ groups, leading to characteristic ions.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete picture. The trustworthiness of a structural assignment comes from the confluence of all spectroscopic data.

- **MS confirms the Mass:** High-resolution MS validates the molecular formula ($\text{C}_{10}\text{H}_9\text{NO}_2$) by providing an accurate mass of 175.0633 Da.
- **IR identifies Functional Groups:** IR spectroscopy provides definitive evidence for the key functional groups: a broad O-H and strong C=O stretch confirm the carboxylic acid, while the sharp C≡N stretch confirms the nitrile.
- **NMR builds the Skeleton:**
 - ^1H NMR confirms the presence of 4 aromatic protons and two distinct methylene ($-\text{CH}_2-$) groups in a 2:2 ratio, consistent with the propanoic acid chain. The broad singlet around 11 ppm is unambiguous proof of the carboxylic acid proton.
 - ^{13}C NMR confirms the presence of 10 unique carbons, including the characteristic signals for the carbonyl (~175 ppm), nitrile (~118 ppm), aromatic (~130 ppm), and aliphatic carbons, completing the structural puzzle.

Together, these interlocking pieces of evidence provide an unambiguous and self-validating confirmation of the structure of **3-(2-Cyanophenyl)propanoic acid**. This multi-faceted approach ensures the highest level of scientific rigor for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(2-CYANOPHENYL)PROPANOIC ACID CAS#: 27916-43-4 [m.chemicalbook.com]
- 2. nagwa.com [nagwa.com]
- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. youtube.com [youtube.com]
- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. PubChemLite - 3-(2-cyanophenyl)propanoic acid (C10H9NO2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 3-(2-Cyanophenyl)propanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1355603#spectroscopic-data-of-3-2-cyanophenyl-propanoic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com